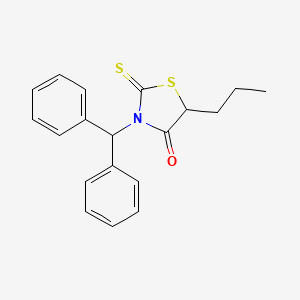
3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a diphenylmethyl group, and a propyl group. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of diphenylmethanol with a thiazolidinone precursor under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiazolidinone, followed by the addition of diphenylmethanol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce reaction times compared to traditional batch processes. This method also minimizes the risk of side reactions and improves the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and diabetes due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects. Additionally, its interaction with cellular signaling pathways can modulate processes such as cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Diphenylmethane Derivatives: Compounds with a diphenylmethyl group that exhibit various biological activities.
Uniqueness
3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the diphenylmethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The propyl group adds to its hydrophobic character, which can influence its solubility and bioavailability.
Properties
CAS No. |
62298-61-7 |
|---|---|
Molecular Formula |
C19H19NOS2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-benzhydryl-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19NOS2/c1-2-9-16-18(21)20(19(22)23-16)17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16-17H,2,9H2,1H3 |
InChI Key |
MSPHQRMXZIMAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)N(C(=S)S1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















